molecular formula C12H10O5 B1367806 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 79065-74-0

7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No. B1367806
CAS RN: 79065-74-0
M. Wt: 234.2 g/mol
InChI Key: YDYPFONHKLFGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin . Coumarins are a very important group of compounds due to their usage in pharmacy and medicine . They are widely spread in nature and can be found in many plant roots, flowers, leaves, peels, seeds, and fruits, as secondary metabolites .


Synthesis Analysis

Coumarin derivatives could be obtained from different starting materials with various methods but with big differences in yield . Among the methods for the synthesis of substituted methyl 2-oxo-2H-chromene-3-carboxylates, the eco-friendly method in water, with choline chloride as a catalyst, is proven to be the best .


Molecular Structure Analysis

The molecular formula of 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid is C12H10O5 . The InChI code is 1S/C12H10O5/c1-2-16-8-4-3-7-5-9 (11 (13)14)12 (15)17-10 (7)6-8/h3-6H,2H2,1H3, (H,13,14) .


Chemical Reactions Analysis

The study of coumarin dates back to 1820 when coumarin was first extracted from the tonka bean by Vogel . Many different methods and techniques are developed in order to synthesize coumarin derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.21 g/mol . It is a solid at room temperature .

Scientific Research Applications

Pharmacology

In pharmacology, 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid is explored for its potential as a monocarboxylate transporter inhibitor . These transporters are crucial in cancer metabolism, and their inhibition could affect lactate uptake-dependent cancer growth. This compound’s role in pharmacology is still experimental, but it shows promise in targeting metabolic pathways in cancer cells.

Biochemistry

Biochemically, this compound is part of the 7-hydroxycoumarins class, which are known for their diverse biological activities . Its structure allows it to interact with various biochemical pathways, potentially serving as a substrate or inhibitor for enzymatic reactions within cellular processes.

Medicinal Chemistry

In medicinal chemistry, 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid is utilized as a building block for synthesizing more complex molecules . Its carboxylic acid group can be modified to create derivatives with potential therapeutic properties, such as anti-inflammatory or anticancer agents.

Organic Synthesis

This compound is valuable in organic synthesis as a precursor for various synthetic routes. It can undergo reactions like esterification and amidation, leading to a wide array of coumarin derivatives with potential applications in drug development and other organic compounds .

Analytical Chemistry

In analytical chemistry, derivatives of 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid can be used as fluorescent probes or chemosensors . Their ability to bind selectively to certain ions or molecules makes them useful in detecting the presence of these substances in complex mixtures.

Chemical Engineering

From a chemical engineering perspective, this compound’s synthesis and purification processes are of interest. Optimizing these processes can lead to more efficient production methods, which is crucial for scaling up the compound for industrial use .

Materials Science

In materials science, the compound’s structural properties could be harnessed to develop new materials. For instance, its coumarin core might be incorporated into polymers to impart specific characteristics like fluorescence or stability under certain conditions .

Environmental Science

Lastly, in environmental science, the compound’s interactions with various environmental factors are studied. Understanding its degradation pathways and environmental persistence can inform its safe use and disposal .

properties

IUPAC Name

7-ethoxy-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-2-16-8-4-3-7-5-9(11(13)14)12(15)17-10(7)6-8/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYPFONHKLFGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586422
Record name 7-Ethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid

CAS RN

79065-74-0
Record name 7-Ethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.